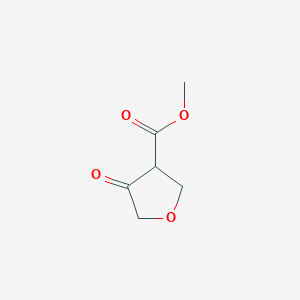

Methyl 4-oxotetrahydrofuran-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUDJBUBWCJOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562789 | |

| Record name | Methyl 4-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57595-23-0 | |

| Record name | Methyl 4-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-oxooxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 4-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic compound with applications as a key intermediate in the synthesis of various pharmaceutical agents, including novel GPR119 agonists.[1] This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. The document includes established experimental protocols, tabulated analytical data for easy reference, and visual workflows to elucidate the synthetic and analytical processes.

Introduction

This compound, with the CAS number 57595-23-0, is a cyclic β-keto ester.[2][3] Its molecular formula is C6H8O4, and it has a molecular weight of 144.13 g/mol .[1][4] The structure features a tetrahydrofuran ring with a ketone at the 4-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 57595-23-0 |

| Molecular Formula | C6H8O4 |

| Molecular Weight | 144.13 g/mol [1][4] |

| IUPAC Name | This compound[5] |

| Appearance | Liquid or Solid or Semi-solid[5] |

| Storage Temperature | Room Temperature[5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through an intramolecular Dieckmann condensation.[2][6] This reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[2][3][7] Another reported method involves the reaction of methyl glycolate with methyl acrylate.[1]

Synthesis via Michael Addition

This method involves the reaction of methyl glycolate and methyl acrylate.

A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added to a solid mixture containing methyl glycolate at 0 °C. The resulting mixture is stirred for 15 minutes. After removing the cooling bath, stirring is continued for an additional 45 minutes. The reaction mixture is then poured into a 5% H2SO4 solution (60 mL) and extracted with ether (150 mL). The organic layer is subsequently dried, concentrated, and purified by column chromatography to yield the final product.[1]

Synthesis via Dieckmann Condensation

The Dieckmann condensation is a reliable method for forming five- and six-membered rings.[3][6] The general mechanism involves the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic attack on the other ester group.

Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about the arrangement of atoms.

Table 2: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.51-4.40 | m | - | 2H | -OCH2- (ring) |

| 4.03 | q | 8.1 | 2H | -CH2-C=O (ring) |

| 3.80 | s | - | 3H | -OCH3 |

| 3.54 | t | 8.1 | 1H | -CH-COOCH3 |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ketone and ester carbonyl groups, as well as C-O and C-H bonds.

Table 3: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1760 | Strong | C=O stretch (ester) |

| ~1730 | Strong | C=O stretch (ketone) |

| ~1200-1000 | Strong | C-O stretch |

| ~3000-2850 | Medium | C-H stretch (alkane) |

Note: The exact positions of the peaks can vary depending on the sample preparation and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (144.13).

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 144 | [M]+ |

| 113 | [M - OCH₃]+ |

| 85 | [M - COOCH₃]+ |

Note: Fragmentation patterns are predicted and may vary based on the ionization method.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][8] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols and tabulated spectral data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The versatility of this compound as a synthetic intermediate underscores its importance in the preparation of novel and medicinally relevant molecules.

References

- 1. This compound | 57595-23-0 [m.chemicalbook.com]

- 2. synarchive.com [synarchive.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. 001chemical.com [001chemical.com]

- 5. This compound | 57595-23-0 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CAS # 57595-23-0, this compound, Tetrahydro-4-oxo-3-furoic acid methyl ester - chemBlink [chemblink.com]

"Methyl 4-oxotetrahydrofuran-3-carboxylate" CAS number 57595-23-0 properties

CAS Number: 57595-23-0

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of Methyl 4-oxotetrahydrofuran-3-carboxylate, a key intermediate in organic synthesis, particularly within the realm of drug discovery and development.

Core Properties and Specifications

This compound is an organic compound characterized by a tetrahydrofuran ring substituted with both a ketone and a methyl ester functional group.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [2][3][4] |

| Molecular Weight | 144.13 g/mol | [2][3][5] |

| Boiling Point | 220°C | [3][5] |

| Density | 1.265 g/cm³ | [3][5] |

| Flash Point | 91°C | [3][5] |

| pKa | 10.72 ± 0.20 (Predicted) | [3][4] |

| Physical Form | Liquid, Solid, or Semi-solid | [6] |

| Purity | ≥95-97% (typical) | [1][2] |

| Storage Temperature | -20°C or 2-8°C under inert gas | [2][3][5] |

Table 2: Computational Chemistry Data

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [2][4] |

| LogP | -0.6251 | [2] |

| Hydrogen Bond Acceptors | 4 | [2][4] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

| Complexity | 163 | [4] |

Experimental Protocols

1. Synthesis of this compound

A documented method for the synthesis of this compound involves a Michael addition reaction.[3] The following protocol is adapted from available literature.

Materials:

-

Methyl ethanoate (Methyl acetate)

-

Sodium hydride (NaH)

-

Anhydrous diethyl ether

-

Methyl acrylate

-

Dimethyl sulfoxide (DMSO)

-

5% Sulfuric acid (H₂SO₄)

Procedure:

-

A slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL) is prepared at room temperature.

-

Methyl ethanoate (4.5 g, 50 mmol) is added slowly and dropwise to the stirred slurry.

-

The reaction mixture is stirred continuously for 14 hours at room temperature.

-

The mixture is then concentrated under vacuum to yield a solid.

-

A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added to the resulting solid at 0°C.

-

The mixture is stirred for 15 minutes at 0°C.

-

The cooling bath is removed, and stirring is continued for an additional 45 minutes.

-

The reaction mixture is poured into 5% H₂SO₄ (60 mL) and extracted with ether (150 mL).

-

The organic layer is dried, concentrated, and purified by column chromatography to yield the final product.[3]

Caption: Synthesis workflow for this compound.

2. Spectroscopic Data

-

¹H NMR (CDCl₃): δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H).[3]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[7] Its primary documented application is in the preparation of fused-pyrimidine derivatives, which have been investigated as a novel series of GPR119 agonists.[3][5]

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of this receptor have been shown to stimulate insulin secretion and promote the release of incretin hormones like GLP-1. The tetrahydrofuran core of the title compound provides a scaffold that can be elaborated into more complex heterocyclic systems required for potent GPR119 agonism.

Caption: Role in the development of GPR119 agonists.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Handling: Use in a well-ventilated area.[8][9] Avoid contact with skin, eyes, and clothing.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended.[8]

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[3][5][8] Recommended storage temperatures vary by supplier but are typically in the range of -20°C to 8°C.[2][3][5]

References

- 1. CAS 57595-23-0: 3-Furancarboxylic acid, tetrahydro-4-oxo-,… [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 57595-23-0 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 57595-23-0 [sigmaaldrich.com]

- 7. Methyl 4-oxotetrahydrothiophene-3-carboxylate [myskinrecipes.com]

- 8. capotchem.cn [capotchem.cn]

- 9. Page loading... [wap.guidechem.com]

Spectroscopic Profile of Methyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS No: 57595-23-0), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of directly published experimental spectra, this document presents a combination of reported data and predicted spectroscopic values based on the compound's structure. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with a visual representation of a typical spectroscopic analysis workflow.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈O₄

-

Molecular Weight: 144.13 g/mol

-

Appearance: Colorless to light pink liquid.[1]

-

Boiling Point: 220 °C.[2]

-

Density: 1.265 g/cm³.[2]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | s | 3H | -OCH₃ |

| ~4.30 | t | 2H | -OCH₂- |

| ~3.90 | t | 2H | -CH₂-C=O |

| ~3.50 | t | 1H | -CH(COOCH₃)- |

Note: A previously reported ¹H NMR spectrum (CDCl₃): δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H) appears inconsistent with the molecular structure due to the integration values and splitting patterns.[2] The data presented in Table 1 is a prediction based on standard chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O (ketone) |

| ~170 | C=O (ester) |

| ~70 | -OCH₂- |

| ~52 | -OCH₃ |

| ~45 | -CH₂-C=O |

| ~48 | -CH(COOCH₃)- |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 85 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound between two polished salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to assign functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

References

Unveiling the Genesis of a Key Synthetic Building Block: A Technical Guide to Methyl 4-oxotetrahydrofuran-3-carboxylate

For Immediate Release

A deep dive into the historical synthesis and discovery of methyl 4-oxotetrahydrofuran-3-carboxylate reveals a story rooted in the foundational principles of organic chemistry. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's origins, key synthetic methodologies, and physicochemical properties.

This compound, a versatile heterocyclic compound, has emerged as a valuable intermediate in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its unique structural features, combining a tetrahydrofuran ring with a β-keto ester moiety, provide a reactive scaffold for diverse chemical transformations. While its contemporary applications are well-documented in numerous patents and scientific articles, its historical discovery has remained less explored. This guide illuminates the early history and foundational synthesis of this important chemical entity.

The Dawn of a Synthetic Strategy: The Dieckmann Condensation

The discovery of this compound is intrinsically linked to the development of the Dieckmann condensation. First reported by the German chemist Walter Dieckmann in 1894, this intramolecular cyclization of diesters under basic conditions provided a powerful new tool for the formation of cyclic β-keto esters.[1][2] Dieckmann's seminal work, published in the Berichte der deutschen chemischen Gesellschaft, laid the theoretical groundwork for the synthesis of five- and six-membered ring systems, which were previously challenging to access.[2] The reaction proceeds through the formation of an enolate, which then attacks the second ester group within the same molecule to form the cyclic product.[3][4][5]

While a definitive, single publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a direct application of the principles established by Dieckmann. The logical precursor for this molecule would be a diester containing an ether linkage, which upon intramolecular condensation, would yield the desired tetrahydrofuranone ring. Early investigations into the cyclization of such ether-containing diesters by pioneers in organic chemistry would have logically led to the formation of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value |

| CAS Number | 57595-23-0 |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Data not consistently available |

| Density | Data not consistently available |

Foundational Synthetic Protocol: The Dieckmann Condensation

The archetypal synthesis of this compound is achieved through the Dieckmann condensation of a suitable acyclic diester. The following represents a generalized, historically informed experimental protocol.

Starting Material: A diester possessing an ether linkage, such as dimethyl 2-(methoxycarbonylmethyl)oxyacetate.

Reagents:

-

Sodium metal or Sodium ethoxide (as a strong base)

-

Anhydrous solvent (e.g., benzene, toluene, or diethyl ether)

-

Acid for neutralization (e.g., dilute hydrochloric acid or acetic acid)

Detailed Methodology:

-

Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Dispersion of the Base: Small, clean pieces of sodium metal are added to the anhydrous solvent (e.g., toluene) in the reaction flask. The mixture is heated to the melting point of sodium and stirred vigorously to create a fine dispersion. The flask is then allowed to cool to room temperature. Alternatively, a solution of sodium ethoxide in ethanol can be used.

-

Addition of the Diester: The starting diester is dissolved in the same anhydrous solvent and added dropwise to the stirred suspension of the base at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the cyclization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Workup: The reaction mixture is cooled in an ice bath, and the excess sodium is quenched by the careful addition of ethanol. The resulting sodium salt of the β-keto ester is then neutralized by the dropwise addition of a dilute acid until the solution is acidic.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Below is a diagram illustrating the logical workflow for this foundational synthesis.

Signaling Pathway of Discovery and Development

The discovery and subsequent utilization of this compound can be visualized as a pathway beginning with fundamental reaction discovery and branching into various applications.

Conclusion

While the exact moment of the first synthesis of this compound may be nestled within the broader explorations of the Dieckmann condensation, its conceptual origins are clear. The foundational work on intramolecular cyclizations of diesters provided the necessary chemical logic for its creation. Today, this compound stands as a testament to the enduring power of fundamental organic reactions and continues to be a vital tool for chemists in the pursuit of new medicines and materials. This guide provides a historical and technical foundation for understanding this important synthetic intermediate.

References

An In-depth Technical Guide to the Basic Reactions of Methyl 4-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental reactions of Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 57595-23-0), a versatile heterocyclic building block. This document outlines its synthesis and core reactivity, including reductions, condensations, and enolate chemistry, providing detailed experimental protocols and quantitative data where available. The information herein is intended to serve as a comprehensive resource for chemists engaged in synthetic and medicinal chemistry.

Synthesis of this compound

The title compound, a cyclic β-keto ester, can be synthesized via a Michael addition-Dieckmann condensation sequence. A common laboratory-scale preparation involves the reaction of methyl glycolate with sodium hydride to form an alkoxide, which then undergoes a Michael addition with methyl acrylate. The resulting intermediate is then cyclized to furnish the target molecule.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Sodium hydride (NaH), 60% dispersion in oil

-

Anhydrous diethyl ether (Et₂O)

-

Methyl glycolate

-

Dimethyl sulfoxide (DMSO)

-

Methyl acrylate

-

5% Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A slurry of sodium hydride (2.2 g, 55 mmol, assuming 60% dispersion) in anhydrous diethyl ether (40 mL) is prepared in a flame-dried flask under an inert atmosphere.

-

Methyl glycolate (4.5 g, 50 mmol) is added dropwise to the stirred slurry at room temperature.

-

The reaction mixture is stirred for 14 hours at room temperature and then concentrated under vacuum to remove the diethyl ether.[1]

-

The resulting solid residue is cooled to 0 °C, and a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added.[1]

-

The mixture is stirred at 0 °C for 15 minutes, then the cooling bath is removed, and stirring is continued for an additional 45 minutes.[1]

-

The reaction mixture is carefully poured into 60 mL of 5% H₂SO₄ and extracted with diethyl ether (150 mL).[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.[1]

| Parameter | Value | Reference |

| Yield | 24% | [1] |

| ¹H NMR (CDCl₃) | δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H) | [1] |

Core Reactions and Reactivity

The reactivity of this compound is dominated by its three key functional features: the ketone carbonyl group, the active methylene proton at the C3 position (α- to both carbonyls), and the methyl ester.

Caption: Key reactive sites and corresponding transformations.

Reduction of the Ketone Carbonyl

The ketone at the C4 position can be selectively reduced to a hydroxyl group using mild reducing agents such as sodium borohydride (NaBH₄). This transformation yields methyl 4-hydroxytetrahydrofuran-3-carboxylate.

Experimental Protocol: Ketone Reduction

Materials:

-

This compound

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

1 N Hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of this compound (5.0 g, 34.69 mmol) in ethanol (20 mL).

-

Cool the solution to -30 °C in a suitable cooling bath.

-

Add sodium borohydride (1.31 g, 34.69 mmol) portion-wise to the cooled solution.[2]

-

Stir the resulting reaction mass at -30 °C for 30 minutes.[2]

-

Allow the reaction to warm to room temperature and continue stirring for 16 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with 1 N aqueous HCl.[2]

-

Evaporate all solvents under vacuum to obtain the crude product. Further purification can be achieved by trituration or column chromatography.[2]

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |

| Solvent | Ethanol | [2] |

| Temperature | -30 °C to Room Temperature | [2] |

| Reaction Time | 16.5 hours | [2] |

| Yield | Not explicitly stated in the reference. |

Condensation Reactions

The C4 ketone readily undergoes condensation with various nucleophiles, particularly amines and hydrazines, to form a wide range of heterocyclic derivatives. This reactivity is central to its use in the synthesis of pharmacologically active molecules, such as GPR119 agonists.

Reaction with Primary Amines

Condensation with a primary amine, such as benzylamine, typically results in the formation of an enamine product.

Materials:

-

This compound

-

Toluene

-

Benzylamine

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (3.00 g) in toluene (120 mL), add benzylamine (2.68 g).[3]

-

Stir the mixture at 100 °C for 2 hours.[3]

-

Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.[3]

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

-

Purify the residue by silica gel chromatography to obtain methyl 4-(benzylamino)-2,5-dihydrofuran-3-carboxylate.[3]

Reaction with Hydrazines (Knorr-type Pyrazole Synthesis)

The 1,3-dicarbonyl nature of the molecule makes it an ideal substrate for reactions with hydrazines to form fused pyrazole systems. This reaction follows the general principles of the Knorr pyrazole synthesis. Reaction with hydrazine hydrate is expected to yield 4,5,6,7-tetrahydrofuro[3,4-c]pyrazol-3(1H)-one.

Caption: Expected Knorr-type synthesis of a fused pyrazole.

Note: A specific experimental protocol for this reaction with the title compound was not identified in the searched literature, but this represents a highly probable and synthetically valuable transformation.

Reaction with Guanidine (Fused Pyrimidine Synthesis)

Reaction with guanidine is a key step in the synthesis of certain GPR119 agonists, leading to the formation of a fused dihydropyrimidinone ring system.

Note: This protocol is adapted from the reaction of a closely related substrate, methyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate, as described in patent literature and is expected to be applicable.[1]

Materials:

-

This compound

-

Guanidine carbonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add guanidine carbonate to the sodium ethoxide solution and stir.

-

Add this compound to the mixture.

-

Heat the reaction mixture at reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The product may precipitate upon cooling or neutralization. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the furo[3,4-d]pyrimidin-4-ol derivative.

Enolate Formation and Subsequent Reactions

The acidic proton at C3 can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles.

C-Alkylation

Alkylation of the C3 position is a fundamental transformation, though specific literature examples for the title compound are sparse. The general procedure involves enolate formation followed by reaction with an alkyl halide.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, DMF)

-

Base (e.g., Sodium Hydride (NaH), Lithium Diisopropylamide (LDA))

-

Alkylating agent (e.g., Methyl Iodide (MeI), Benzyl Bromide (BnBr))

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to an appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

-

Add the base portion-wise and stir for 30-60 minutes to ensure complete enolate formation.

-

Add the alkylating agent dropwise at the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under vacuum.

-

Purify the crude product by column chromatography.

Enol Triflate Formation

The enolate can also be trapped with electrophiles other than alkyl halides. For instance, reaction with triflic anhydride (Tf₂O) yields a vinyl triflate, a versatile intermediate for cross-coupling reactions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

Procedure:

-

Dissolve this compound (1.00 g, 6.94 mmol) in dry DCM (40 mL) under a nitrogen atmosphere.

-

Cool the solution to -78 °C and add DIEA (2.68 g, 20.7 mmol). Stir at -78 °C for 30 minutes.

-

Slowly add triflic anhydride (5.87 g, 20.7 mmol).

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 1.5 hours.

-

Quench the reaction with water (5 mL) and extract with DCM (2 x 20 mL).

-

Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography (Petroleum ether: Ethyl acetate = 20:1 to 10:1) to afford methyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydrofuran-3-carboxylate.

| Parameter | Value | Reference |

| Yield | 83% | |

| Reagents | DIEA, Tf₂O | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | -78 °C to Room Temperature |

Ring-Opening Reactions

Summary of Reactions

| Reaction Type | Reagents | Product Type |

| Synthesis | Methyl glycolate, NaH, Methyl acrylate | Target Molecule |

| Ketone Reduction | NaBH₄ | 4-Hydroxy-tetrahydrofuran derivative |

| Condensation | Benzylamine | Enamine |

| Condensation | Hydrazine (expected) | Fused Pyrazole (pyridazinone) |

| Condensation | Guanidine | Fused Pyrimidine |

| Enolate Chemistry | Base (e.g., NaH), Alkyl Halide (e.g., MeI) | C3-Alkylated derivative |

| Enolate Chemistry | DIEA, Tf₂O | Enol Triflate |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid (potential ring-opening) |

This guide provides a foundational understanding of the reactivity of this compound. The presented protocols, drawn from patent and chemical literature, offer practical starting points for the synthesis and derivatization of this valuable heterocyclic intermediate. Researchers are encouraged to consult the primary references for further details and characterization data.

References

- 1. WO2008006025A1 - Dihydrofuro pyrimidines as akt protein kinase inhibitors - Google Patents [patents.google.com]

- 2. WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors - Google Patents [patents.google.com]

- 3. WO2012137982A2 - Sulfonamide derivative and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-oxotetrahydrofuran-3-carboxylate: Synthesis, Properties, and Application in GPR119 Agonist Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-oxotetrahydrofuran-3-carboxylate, a key intermediate in the synthesis of novel therapeutics. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and methods for its purification and analysis. A significant focus is placed on its application as a precursor for the development of GPR119 agonists, potent therapeutic agents for the treatment of type 2 diabetes. The guide elucidates the GPR119 signaling pathway and presents a conceptual workflow for the synthesis of GPR119 agonists from this compound.

Chemical Identity and Synonyms

The compound of interest is formally identified by its IUPAC name and is also known by several synonyms in the scientific literature and commercial catalogs.

| Identifier | Name/Value |

| IUPAC Name | This compound |

| CAS Number | 57595-23-0 |

| Molecular Formula | C₆H₈O₄ |

| Synonyms | 3-Furancarboxylic acid, tetrahydro-4-oxo-, methyl ester; 4-oxo-3-oxolanecarboxylic acid methyl ester; methyl 4-oxooxolane-3-carboxylate; Tetrahydro-4-oxo-3-furancarboxylic Acid Methyl Ester; Tetrahydro-4-oxo-3-furoic acid methyl ester[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below, offering a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Weight | 144.13 g/mol | [1] |

| Boiling Point | 220 °C | ChemicalBook |

| Density | 1.265 g/cm³ | ChemicalBook |

| Flash Point | 91 °C | ChemicalBook |

| pKa (Predicted) | 10.72 ± 0.20 | [1] |

| Storage Temperature | 2-8 °C, under inert gas (nitrogen or Argon) | ChemicalBook |

¹H NMR (CDCl₃): δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H).[2]

Experimental Protocols

Detailed Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Methyl ethanoate (Methyl acetate)

-

Sodium hydride (NaH)

-

Anhydrous diethyl ether

-

Methyl acrylate

-

Dimethyl sulfoxide (DMSO)

-

5% Sulfuric acid (H₂SO₄)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Preparation of the Enolate: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous diethyl ether (40 mL) is prepared. To this stirred slurry, methyl ethanoate (4.5 g, 50 mmol) is added dropwise at room temperature. The reaction mixture is then stirred continuously for 14 hours at room temperature.[2]

-

Solvent Removal: After the 14-hour stirring period, the diethyl ether is removed under reduced pressure to yield the sodium enolate as a solid.

-

Michael Addition: The resulting solid is cooled to 0 °C in an ice bath. A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is then added to the solid. The mixture is stirred at 0 °C for 15 minutes.[2]

-

Reaction Completion: The cooling bath is removed, and the reaction mixture is stirred for an additional 45 minutes at room temperature.[2]

-

Work-up: The reaction mixture is carefully poured into 60 mL of 5% sulfuric acid. The aqueous layer is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[2]

Purification by Column Chromatography

Purification of the crude product is essential to obtain this compound of high purity. Flash column chromatography is a standard and effective method.

General Procedure:

-

Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-impregnated silica gel is carefully added to the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Methods for Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The provided ¹H NMR data serves as a reference for confirming the structure of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. Due to the potential for keto-enol tautomerism in β-keto esters, which can lead to poor peak shapes, using mixed-mode columns or adjusting the mobile phase pH and temperature may be necessary for optimal separation.[3]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester and ketone carbonyl groups.

Application in Drug Development: GPR119 Agonists

This compound is a valuable building block in the synthesis of fused-pyrimidine derivatives that act as novel GPR119 agonists.[2] GPR119 is a G-protein coupled receptor that has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[4]

The GPR119 Signaling Pathway

Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, leads to an increase in intracellular cyclic AMP (cAMP) levels.[5][6] This elevation in cAMP has a dual effect on glucose homeostasis:

-

Direct effect on Pancreatic β-cells: Increased cAMP levels in pancreatic β-cells potentiate glucose-stimulated insulin secretion.

-

Indirect effect via Intestinal L-cells: In intestinal L-cells, elevated cAMP stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These incretins, in turn, act on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.

This dual mechanism of action makes GPR119 agonists an attractive therapeutic strategy for type 2 diabetes, with the potential for a lower risk of hypoglycemia compared to some other anti-diabetic agents.[7]

Conceptual Experimental Workflow for GPR119 Agonist Synthesis

The synthesis of a GPR119 agonist from this compound typically involves a multi-step process. The following diagram illustrates a conceptual workflow.

Conclusion

This compound is a versatile and important intermediate in medicinal chemistry, particularly in the development of GPR119 agonists for the treatment of type 2 diabetes. This guide provides essential technical information for researchers, including its chemical properties, a detailed synthesis protocol, and an overview of its application in a key therapeutic signaling pathway. The provided experimental details and conceptual workflows are intended to facilitate further research and development in this promising area of drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 57595-23-0 [m.chemicalbook.com]

- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 4. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 4-oxotetrahydrofuran-3-carboxylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-oxotetrahydrofuran-3-carboxylate, a key intermediate in organic synthesis. This document outlines its fundamental chemical properties and a detailed experimental protocol for its synthesis, catering to the needs of researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a heterocyclic compound with the chemical formula C₆H₈O₄.[1][2][3][4][5] Its molecular weight is approximately 144.13 g/mol .[1][3][4][5] The compound is also known by other names, including Tetrahydro-4-oxo-3-furancarboxylic Acid Methyl Ester.[1] It is primarily utilized as an intermediate in the synthesis of more complex molecules, such as fused-pyrimidine derivatives which act as GPR119 agonists.[4]

| Property | Value | Citations |

| Molecular Formula | C₆H₈O₄ | [1][2][4][5][6] |

| Molecular Weight | 144.13 g/mol | [1][3][4][5] |

| Alternate Molecular Weight | 144.125 g/mol | [2][6] |

| CAS Number | 57595-23-0 | [1][2][4][5][6][7] |

Experimental Protocols

The following protocol details a common method for the synthesis of this compound.[4]

Materials:

-

Methyl ethanoate

-

Sodium hydride

-

Anhydrous ether

-

Methyl acrylate

-

Dimethyl sulfoxide (DMSO)

-

5% Sulfuric acid (H₂SO₄)

-

Ether for extraction

Procedure:

-

Initial Reaction Mixture Preparation:

-

Slowly add methyl ethanoate (4.5 g, 50 mmol) dropwise to a stirred slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL) at room temperature.

-

Continuously stir the reaction mixture for 14 hours at room temperature.

-

Following the stirring period, concentrate the mixture under a vacuum.[4]

-

-

Addition of Methyl Acrylate:

-

To the resulting solid from the previous step, add a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) at 0 °C.

-

Stir the mixture at this temperature for 15 minutes.

-

Remove the cooling bath and continue stirring for an additional 45 minutes.[4]

-

-

Extraction and Purification:

-

Pour the reaction mixture into 60 mL of 5% H₂SO₄.

-

Extract the aqueous layer with 150 mL of ether.

-

Dry the organic layer, concentrate it, and then purify the residue using column chromatography to yield the final product, this compound.[4]

-

The reported yield for this protocol is approximately 24% (1.7 g).[4]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS # 57595-23-0, this compound, Tetrahydro-4-oxo-3-furoic acid methyl ester - chemBlink [chemblink.com]

- 4. This compound | 57595-23-0 [m.chemicalbook.com]

- 5. 001chemical.com [001chemical.com]

- 6. CAS#:57595-23-0 | this compound | Chemsrc [chemsrc.com]

- 7. This compound | 57595-23-0 [sigmaaldrich.com]

Physical properties of "Methyl 4-oxotetrahydrofuran-3-carboxylate" (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Methyl 4-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of this compound (CAS No. 57595-23-0), a heterocyclic compound of interest in organic synthesis. It is notably used in the preparation of fused-pyrimidine derivatives which act as novel GPR119 agonists.[1][2] This document presents its boiling point and density, outlines standard experimental methodologies for their determination, and provides a logical workflow for property characterization.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing reaction conditions, purification methods, and formulation. The boiling point and density for this compound are summarized below.

Quantitative Data Summary

| Physical Property | Value | Units |

| Boiling Point | 220 | °C[1][2][3] |

| Density | 1.265 | g/cm³[1][2][3] |

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of these values for this compound is not detailed in the public literature, the following represents standard and widely accepted methodologies for ascertaining the boiling point and density of a liquid organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure substance, the boiling point is a characteristic physical property.

Method 1: Simple Distillation A common and effective method for both purification and boiling point determination is simple distillation.[4]

-

Apparatus: A round-bottom flask, a distillation head (Y-adapter), a thermometer with an adapter, a condenser, and a receiving flask.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it cools and reliquefies.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded, as boiling point is dependent on pressure.[5]

-

Method 2: Thiele Tube Method This micro-scale method is advantageous when only a small amount of the substance is available.[6]

-

Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (e.g., a Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of the sample are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end down.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil.

-

The Thiele tube is heated gently at the side arm.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the oil bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

Density Determination

Density is the mass of a substance per unit volume. It is a fundamental property that can be used to identify a substance.

Method: Using a Pycnometer or Graduated Cylinder and Balance

-

Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of the liquid is added. If using a pycnometer, it is filled to its calibrated volume. If using a graduated cylinder, the volume is read directly from the markings.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Visualization of Workflows

To aid in the conceptualization of the processes involved in characterizing a chemical compound, the following diagrams illustrate the logical flow of information and a generalized experimental workflow.

Caption: Logical flow for creating the technical guide.

Caption: Workflow for physical property determination.

References

- 1. This compound | 57595-23-0 [m.chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS # 57595-23-0, this compound, Tetrahydro-4-oxo-3-furoic acid methyl ester - chemBlink [chemblink.com]

- 4. m.youtube.com [m.youtube.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

Navigating the Stability and Storage of Methyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxotetrahydrofuran-3-carboxylate, a versatile building block in organic synthesis, requires careful consideration of its stability and storage to ensure its integrity and performance in research and development. This technical guide provides a comprehensive overview of the known stability profile and optimal storage conditions for this compound, drawing from available safety data and the general chemical behavior of its structural class, β-keto esters.

Summary of Storage and Stability Parameters

Proper storage is paramount to prevent degradation and maintain the purity of this compound. The recommended storage conditions from various suppliers are summarized below, highlighting the need for a controlled environment.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Room Temperature | |

| 2-8°C | [1][2] | |

| -20°C | [3] | |

| Atmosphere | Keep in a dry area; Avoid moisture. | [1][4] |

| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | [4] |

A Safety Data Sheet (SDS) for the compound explicitly states that it is "Stable under recommended storage conditions"[1][4]. However, the variability in recommended temperatures suggests that for long-term storage or for applications sensitive to minor impurities, storing at lower temperatures (2-8°C or -20°C) in a tightly sealed container and a dry environment is advisable.

Chemical Stability and Potential Degradation Pathways

This compound belongs to the class of β-keto esters. This structural motif dictates its primary stability concerns, namely susceptibility to hydrolysis and decarboxylation.

Hydrolysis

The ester functional group is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases. Under aqueous conditions, particularly at non-neutral pH, the ester can be cleaved to form the corresponding β-keto acid and methanol. This β-keto acid intermediate is often unstable. Anhydrous conditions are typically required to prevent hydrolysis during reactions involving β-keto esters[5].

Decarboxylation

The β-keto acid formed upon hydrolysis is susceptible to decarboxylation, especially when heated[6]. This process involves the loss of carbon dioxide to yield a ketone. This degradation pathway is a significant consideration, particularly if the compound is subjected to elevated temperatures in the presence of water.

A general workflow for assessing the stability of a chemical compound like this compound is outlined in the diagram below. This logical process ensures that potential degradation pathways are identified and appropriate storage and handling procedures are established.

References

- 1. aaronchem.com [aaronchem.com]

- 2. CAS#:57595-23-0 | this compound | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. capotchem.cn [capotchem.cn]

- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fused-Pyrimidine Derivatives from Methyl 4-Oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused-pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a pyrimidine ring with other heterocyclic systems, such as a tetrahydrofuran moiety, can lead to novel molecular architectures with unique pharmacological profiles. This document provides detailed protocols for the synthesis of tetrahydrofuro[3,4-d]pyrimidine derivatives, utilizing methyl 4-oxotetrahydrofuran-3-carboxylate as a key starting material. These compounds are of significant interest due to their potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The methodologies described herein are designed to be reproducible and scalable for applications in drug discovery and development.

Synthesis of Tetrahydrofuro[3,4-d]pyrimidine-2,4-dione

The cyclocondensation of this compound with urea represents a direct and efficient method for the synthesis of the core scaffold, 4a,5,6,7a-tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. This reaction is a variation of the well-established Biginelli reaction.[1][2]

Reaction Scheme:

Caption: Synthesis of the core fused-pyrimidine scaffold.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Urea (1.5 eq)

-

Anhydrous Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Sodium Bicarbonate Solution (5% w/v)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and urea (1.5 eq) in anhydrous ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a 5% sodium bicarbonate solution.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4a,5,6,7a-tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.

-

Dry the purified product under vacuum over anhydrous magnesium sulfate.

Synthesis of 2-Thioxo-tetrahydrofuro[3,4-d]pyrimidin-4-one

The thio-analog of the fused pyrimidine can be synthesized by replacing urea with thiourea in the cyclocondensation reaction.

Reaction Scheme:

Caption: Synthesis of the 2-thioxo fused-pyrimidine analog.

Experimental Protocol

The protocol is analogous to the synthesis of the dione derivative, with thiourea replacing urea.

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.5 eq)

-

Anhydrous Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Sodium Bicarbonate Solution (5% w/v)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

Follow the same procedure as for the synthesis of 4a,5,6,7a-tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, substituting thiourea for urea.

-

Purification is achieved through recrystallization from an appropriate solvent.

Synthesis of 2-Amino-tetrahydrofuro[3,4-d]pyrimidin-4-one

The 2-amino derivative can be prepared using guanidine hydrochloride as the nitrogen-containing component.

Reaction Scheme:

Caption: Synthesis of the 2-amino fused-pyrimidine analog.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Guanidine Hydrochloride (1.5 eq)

-

Sodium Ethoxide (1.5 eq)

-

Anhydrous Ethanol

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol.

-

To this solution, add guanidine hydrochloride (1.5 eq) and stir for 15 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux with continuous stirring. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Synthesized Fused-Pyrimidine Derivatives

| Compound Name | Starting Materials | Typical Yield (%) | Melting Point (°C) |

| 4a,5,6,7a-Tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione | This compound, Urea | 65-75 | >250 |

| 2-Thioxo-1,2,3,4,4a,7a-hexahydrofuro[3,4-d]pyrimidin-4-one | This compound, Thiourea | 60-70 | >280 |

| 2-Amino-3,5,6,7a-tetrahydrofuro[3,4-d]pyrimidin-4(4aH)-one | This compound, Guanidine Hydrochloride | 55-65 | >300 |

Table 2: Expected Spectroscopic Data for 4a,5,6,7a-Tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

| Spectral Data | Expected Chemical Shifts (δ ppm) or m/z |

| ¹H NMR (DMSO-d₆) | 10.5-11.5 (br s, 1H, NH), 8.0-9.0 (br s, 1H, NH), 4.0-4.5 (m, 2H, -O-CH₂-), 3.5-4.0 (m, 1H, -CH-), 3.0-3.5 (m, 1H, -CH-). |

| ¹³C NMR (DMSO-d₆) | 165-175 (C=O), 150-160 (C=O), 70-80 (-O-CH₂-), 50-60 (-CH-), 40-50 (-CH-). |

| Mass Spec (EI) | Expected M⁺ at m/z = 170.06. |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The provided data is an estimation based on similar structures.

Biological Context and Signaling Pathway

Fused-pyrimidine derivatives, particularly those with a furo-pyrimidine core, have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5] Inhibition of key kinases in this pathway, such as PI3K and AKT, can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/AKT signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and preliminary evaluation of these novel fused-pyrimidine derivatives is outlined below.

Caption: Overall experimental workflow.

Conclusion

The protocols detailed in these application notes provide a solid foundation for the synthesis of novel tetrahydrofuro[3,4-d]pyrimidine derivatives. These compounds are valuable tools for chemical biology and drug discovery, particularly in the context of developing new anticancer agents targeting the PI3K/AKT/mTOR pathway. The straightforward synthetic routes and the potential for diverse functionalization make this scaffold an attractive starting point for further medicinal chemistry efforts.

References

- 1. Biginelli Reaction [organic-chemistry.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Methyl 4-oxotetrahydrofuran-3-carboxylate as a Key Intermediate for Novel GPR119 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action presents a significant advantage in glycemic control with a reduced risk of hypoglycemia. The development of potent and selective small-molecule GPR119 agonists is an active area of research. This document details the use of methyl 4-oxotetrahydrofuran-3-carboxylate as a versatile intermediate in the synthesis of a novel class of fused pyrimidine GPR119 agonists.

GPR119 Signaling Pathway

Upon binding of an agonist, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells and promotes the release of GLP-1 from intestinal L-cells.

Caption: GPR119 Signaling Pathway.

Synthetic Application of this compound

This compound is a key building block for the synthesis of furo[2,3-d]pyrimidine derivatives, a novel class of potent GPR119 agonists. The tetrahydrofuran ring serves as a central scaffold, and the keto-ester functionality allows for the construction of the fused pyrimidine ring system.

Synthetic Workflow

The general synthetic strategy involves a multi-step sequence starting from the condensation of this compound with a suitable nitrogen-containing nucleophile to form an enamine, followed by cyclization to construct the furo[2,3-d]pyrimidine core. Subsequent functionalization of this core allows for the introduction of various substituents to optimize agonist activity and pharmacokinetic properties.

Caption: Synthetic workflow for GPR119 agonists.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and guanidine hydrochloride.

-

Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with acetic acid. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one as a solid.

Protocol 2: Synthesis of 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine

-

Reaction Setup: In a round-bottom flask, suspend 2-amino-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine.

Protocol 3: Synthesis of a Furo[2,3-d]pyrimidine GPR119 Agonist

-

Reaction Setup: To a solution of 4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline and a base (e.g., diisopropylethylamine, DIPEA).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final GPR119 agonist.

Biological Evaluation of GPR119 Agonists

Experimental Workflow for Agonist Screening

A typical workflow for identifying and characterizing novel GPR119 agonists involves a series of in vitro and in vivo assays.

Caption: GPR119 agonist screening workflow.

Protocol 4: In Vitro cAMP Assay

-

Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate media.

-

Assay Procedure: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add varying concentrations of the test compounds and incubate for 30 minutes at 37°C.

-

Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC₅₀ value (the concentration of agonist that gives half-maximal response).

Protocol 5: Oral Glucose Tolerance Test (OGTT)

-

Animal Model: Use appropriate animal models, such as C57BL/6 mice or diet-induced obese mice.

-

Procedure: Fast the animals overnight. Administer the test compound or vehicle orally. After a set time (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg).

-

Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Analysis: Measure the blood glucose levels for each time point. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC for the compound-treated group compared to the vehicle-treated group indicates in vivo efficacy.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the synthesis and biological evaluation of novel furo[2,3-d]pyrimidine GPR119 agonists.

Table 1: Synthesis and Physicochemical Properties

| Compound ID | Synthetic Yield (%) | Purity (%) | Molecular Weight ( g/mol ) | LogP |

| FPD-001 | 45 | >98 | 350.4 | 2.8 |

| FPD-002 | 52 | >99 | 364.4 | 3.1 |

| ... | ... | ... | ... | ... |

Table 2: In Vitro Biological Activity

| Compound ID | GPR119 EC₅₀ (nM) | Maximal cAMP Response (%) | GSIS (Fold Increase) |

| FPD-001 | 15.2 | 95 | 2.5 |

| FPD-002 | 8.7 | 105 | 3.1 |

| ... | ... | ... | ... |

Table 3: In Vivo Efficacy in OGTT

| Compound ID | Dose (mg/kg) | Glucose AUC Reduction (%) |

| FPD-001 | 10 | 25 |

| FPD-002 | 10 | 35 |

| ... | ... | ... |

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of novel furo[2,3-d]pyrimidine-based GPR119 agonists. The synthetic route is robust and allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The provided protocols for chemical synthesis and biological evaluation offer a comprehensive framework for researchers in the field of GPR119-targeted drug discovery. The continued exploration of this chemical space may lead to the development of next-generation therapies for type 2 diabetes and other metabolic diseases.

Application Notes and Protocols: Stereoselective Synthesis of Tetrahydrofuran Derivatives from Methyl 4-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1] These molecules exhibit a wide spectrum of therapeutic properties, including antitumor, anti-inflammatory, antiviral, and immunosuppressive activities. The stereochemistry of the substituents on the THF ring often plays a pivotal role in determining the biological efficacy and selectivity of these compounds. Consequently, the development of robust and stereoselective synthetic methodologies to access enantiomerically pure and diastereomerically defined tetrahydrofuran derivatives is of paramount importance in medicinal chemistry and drug discovery.